(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
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Overview
Description
(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one is a complex organic compound with a unique structure that includes a chloro group, a methyl group, and an imidazoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazoquinazolinone core, followed by the introduction of the chloro and methyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoquinazolinone compounds.
Scientific Research Applications
(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
(3S)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m0/s1 |
InChI Key |
BHZFZYLBVSWUMT-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |
Origin of Product |
United States |
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